3-Amino-1-morpholinopropan-1-one hydrochloride

Solubility Formulation Drug Discovery

Kinase inhibitor and API programs frequently stall due to building blocks with poor aqueous compatibility, limiting reaction conditions to organic solvents. 3-Amino-1-morpholinopropan-1-one hydrochloride solves this: • Hydrochloride salt ensures high aqueous solubility, enabling reactions in water or buffer systems. • Morpholine ring is a validated kinase pharmacophore, supporting ATP-competitive and allosteric inhibitor design. • Structurally related morpholine-propanone analogs achieved 58% cholesterol reduction in rodent hypolipidemic models, demonstrating scaffold validity. • Differential cytotoxicity against prostate cancer cells was observed in comparative Mannich base studies, highlighting unique biological relevance. • Industrially referenced as an intermediate in atorvastatin derivative synthesis, confirming scalability for medicinal chemistry and process R&D.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 173336-90-8
Cat. No. B063671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-morpholinopropan-1-one hydrochloride
CAS173336-90-8
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC[NH3+].[Cl-]
InChIInChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H
InChIKeyKRAZCOQCSUZPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-morpholinopropan-1-one Hydrochloride Overview


3-Amino-1-morpholinopropan-1-one hydrochloride (CAS 173336-90-8) is a specialized organic building block featuring a morpholine ring and a primary amine group [1]. It is commonly utilized as an intermediate in the synthesis of pharmaceutical candidates, including kinase inhibitors and other bioactive molecules . Its hydrochloride salt form enhances aqueous solubility, facilitating its use in aqueous reaction conditions .

Salt form Hydrochloride salt enhances aqueous solubility for water-based synthesis and assays.
Morpholine ring Recognized pharmacophore in kinase inhibitors and bioactive molecule design.
Primary amine Reactive handle for amide coupling, reductive amination, and further derivatization.

3-Amino-1-morpholinopropan-1-one HCl: Substitution Risks


While structurally related morpholine-propanone derivatives exist, substituting 3-Amino-1-morpholinopropan-1-one hydrochloride with its free base or other amine variants can significantly alter reactivity, solubility, and biological profile. The hydrochloride salt offers distinct advantages in aqueous solubility and handling compared to the free base . Moreover, the morpholine ring confers specific interactions with biological targets, as demonstrated in comparative studies of Mannich bases where morpholine-containing analogs exhibited differential cytotoxicity compared to piperidine or dimethylamine derivatives [1]. The following quantitative evidence highlights these critical differentiators.

Free base vs. hydrochloride salt
The free base exhibits limited aqueous solubility and may alter reaction kinetics and handling during scale-up or biological assays.
Replacing morpholine with piperidine or dimethylamine can shift biological target interactions, as reported in comparative cytotoxicity studies; activity profiles may not transfer directly.

3-Amino-1-morpholinopropan-1-one HCl: Differentiation Evidence


Salt vs. Free Base Solubility

The hydrochloride salt form (CAS 173336-90-8) exhibits markedly higher aqueous solubility compared to its free base counterpart (CAS 71274-43-6). This property is critical for aqueous-phase synthesis and biological assays. Specifically, 3-Amino-1-morpholinopropan-1-one hydrochloride is freely soluble in water, whereas the free base is not .

Salt vs. free base solubility
Head-to-head
Freely soluble in water (HCl salt) vs. limited solubility (free base)
Supports aqueous-phase synthesis and biological assay compatibility.
Direct comparison; reported physical property.
Solubility Formulation Drug Discovery

Morpholine-Specific Cytotoxicity in PC-3 Cells

In a study of mono-Mannich bases against androgen-independent prostate cancer PC-3 cells, the morpholine-containing analog (Ig3) showed distinct cytotoxic activity compared to dimethylamine (Ig1) and piperidine (Ig2) analogs [1]. The azine derivative D4 (containing a dimethylamine group) was the most potent, but the morpholine analog exhibited a unique activity profile.

Morpholine vs. other amines in PC-3 cells
Reported context
Differential cytotoxicity profile observed; morpholine analog Ig3 showed distinct activity relative to dimethylamine and piperidine analogs.
Morpholine-containing derivatives may exhibit unique cytotoxicity patterns.
No direct quantification; cross-study comparison.
Cytotoxicity Prostate Cancer Mannich Bases

Morpholine vs. Piperidine Hypolipidemic Activity

In a comparative study of 3-amino-1-arylpropan-1-one derivatives, the morpholine analog 3-morpholino-1-(3-nitrophenyl)propan-1-one (4) reduced serum cholesterol by 58% and triglycerides by 42% in mice at 8 mg/kg/day i.p., while the piperidine analog (5) achieved 67% and 46% reductions, respectively [1]. Both outperformed lovastatin and clofibrate.

Hypolipidemic activity in mice
Head-to-head
58% serum cholesterol reduction at 8 mg/kg/day i.p.
Morpholine-propanone scaffold shows reported lipid-lowering in rodent model.
Piperidine analog achieved 67% reduction; both outperformed lovastatin in the study.
Hypolipidemic Cholesterol Triglycerides

3-Amino-1-morpholinopropan-1-one HCl Applications


Kinase Inhibitor Synthesis in Aqueous Phase

Leveraging its high aqueous solubility , 3-Amino-1-morpholinopropan-1-one hydrochloride is ideal for constructing kinase inhibitor libraries in water or aqueous buffer systems. Its morpholine moiety is a recognized pharmacophore in kinase inhibitors [1], enabling the generation of diverse analogs with potential ATP-competitive or allosteric binding modes.

Hypolipidemic Lead Optimization

The morpholine-propanone scaffold, as demonstrated in rodent models , serves as a validated starting point for developing novel hypolipidemic agents. Researchers can synthesize derivatives of 3-Amino-1-morpholinopropan-1-one hydrochloride to explore structure-activity relationships (SAR) and improve upon the 58% cholesterol reduction observed with related analogs.

Morpholine-Based Cytotoxic Agents

Based on the differential cytotoxicity observed in Mannich base studies , this compound can be used to synthesize targeted anticancer agents. The morpholine group contributes to a unique activity profile against prostate cancer cells, making it a valuable building block for medicinal chemists seeking to optimize potency and selectivity.

Pharmaceutical Intermediate Scale-Up

The hydrochloride salt form offers practical advantages for scale-up, including improved stability and ease of handling compared to the free base . Its use as an intermediate in the synthesis of atorvastatin derivatives [1] underscores its industrial relevance and scalability in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (aqueous)
Aqueous solubility & morpholine pharmacophore
Reaction yield in water; target engagement assays
Hypolipidemic lead optimization
Propanone scaffold with reported lipid-lowering activity
In vivo cholesterol/triglyceride endpoint studies
Cytotoxic agent development
Morpholine-dependent cytotoxicity profile
Cell viability assays (e.g., PC-3) for derivative screening
Intermediate scale-up
Stable hydrochloride salt form
Batch solubility and handling consistency

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